molecular formula C6H8Cl2N2 B8235848 4-Chlorobenzene-1,2-diamine;hydrochloride

4-Chlorobenzene-1,2-diamine;hydrochloride

Cat. No.: B8235848
M. Wt: 179.04 g/mol
InChI Key: SEVBTPFVHCVENZ-UHFFFAOYSA-N
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Description

4-Chlorobenzene-1,2-diamine;hydrochloride is an organic compound with the molecular formula C6H7ClN2. It is also known as 4-Chloro-o-phenylenediamine. This compound is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, and a chlorine atom is substituted at the 4 position. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzene-1,2-diamine;hydrochloride can be synthesized through several methods. One common method involves the reduction of 2-nitro-5-chloroaniline using stannous chloride dihydrate in the presence of hydrochloric acid. The reaction is typically carried out in an ethanol and ether mixture, followed by purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction reactions. The process may include the use of hydrogen gas and a suitable catalyst to reduce the nitro group to an amino group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzene-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorobenzene-1,2-diamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzene-1,2-diamine;hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzene-1,4-diamine: Similar structure but with different substitution pattern.

    3,4-Diaminochlorobenzene: Another isomer with amino groups at different positions.

    4-Chloro-1,2-diaminobenzene: A closely related compound with similar properties.

Uniqueness

4-Chlorobenzene-1,2-diamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

4-chlorobenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVBTPFVHCVENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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